6-(2,4-Difluorophenyl)pyridazin-3-ol
CAS No.: 1105194-20-4
Cat. No.: VC2783783
Molecular Formula: C10H6F2N2O
Molecular Weight: 208.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105194-20-4 |
|---|---|
| Molecular Formula | C10H6F2N2O |
| Molecular Weight | 208.16 g/mol |
| IUPAC Name | 3-(2,4-difluorophenyl)-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) |
| Standard InChI Key | BAQAZKYBFRTHLA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)C2=NNC(=O)C=C2 |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=NNC(=O)C=C2 |
Introduction
Chemical Identity and Physical Properties
6-(2,4-Difluorophenyl)pyridazin-3-ol belongs to the pyridazinone class of heterocyclic compounds. It is also known by its tautomeric name 6-(2,4-difluorophenyl)pyridazin-3(2H)-one, reflecting the equilibrium between the hydroxyl and ketone forms that influences its chemical reactivity. This compound is characterized by a pyridazine core with a 2,4-difluorophenyl substituent and a hydroxyl/keto group, providing unique electronic and steric properties.
The compound features a relatively planar structure due to the aromatic nature of both the pyridazine and phenyl rings. The presence of two fluorine atoms at positions 2 and 4 on the phenyl ring creates an electron-deficient aromatic system, affecting the compound's reactivity and binding characteristics in biological systems.
Basic Identification Parameters
The fundamental chemical identifiers and properties of 6-(2,4-Difluorophenyl)pyridazin-3-ol are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1105194-20-4 |
| Molecular Formula | C₁₀H₆F₂N₂O |
| Molecular Weight | 208.16 g/mol |
| IUPAC Name | 3-(2,4-difluorophenyl)-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) |
| Standard InChIKey | BAQAZKYBFRTHLA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)C2=NNC(=O)C=C2 |
These identification parameters uniquely define the compound and enable its tracking in chemical databases and research literature .
Physicochemical Properties
The physicochemical properties of 6-(2,4-Difluorophenyl)pyridazin-3-ol significantly influence its behavior in biological systems and its potential pharmaceutical applications:
| Property | Value |
|---|---|
| Physical State | Solid (inferred from similar compounds) |
| LogP | 2.1274 |
| Topological Polar Surface Area (TPSA) | 46.01 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
| Recommended Storage | Sealed in dry conditions, 2-8°C |
The moderate LogP value (2.1274) suggests a balanced lipophilicity that may facilitate membrane permeability while maintaining reasonable aqueous solubility . The relatively low TPSA of 46.01 Ų further supports potential membrane permeability, an important consideration for drug candidates. The presence of three hydrogen bond acceptors and one donor allows for specific interactions with biological targets .
Chemical Reactivity
The reactivity of 6-(2,4-Difluorophenyl)pyridazin-3-ol is determined by its functional groups and structural features.
Functional Group Reactivity
The compound contains several reactive functional groups that can participate in various chemical transformations:
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The hydroxyl/keto group at position 3 can undergo esterification, etherification, or nucleophilic substitution reactions.
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The pyridazine nitrogen atoms can act as nucleophiles or Lewis bases in various reactions.
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The 2,4-difluorophenyl group, while relatively stable, can participate in certain aromatic substitution reactions under specific conditions.
Tautomerism
A significant aspect of 6-(2,4-Difluorophenyl)pyridazin-3-ol's chemistry is its ability to exist in tautomeric forms:
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The hydroxyl form (pyridazin-3-ol)
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The keto form (pyridazin-3(2H)-one)
This tautomerism affects the compound's reactivity, physicochemical properties, and behavior in biological systems. The keto form is generally more predominant in solution, which influences the compound's hydrogen bonding capabilities and its interactions with potential biological targets.
Comparative Analysis with Structural Analogs
A comparison with structurally related compounds provides valuable insights into the potential properties and applications of 6-(2,4-Difluorophenyl)pyridazin-3-ol.
Isomeric and Analogous Compounds
Several structural analogs of 6-(2,4-Difluorophenyl)pyridazin-3-ol have been documented in the literature:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 6-(3,4-Difluorophenyl)pyridazin-3-ol | Not specified | C₁₀H₆F₂N₂O | 208.16 | Fluorine atoms at positions 3,4 instead of 2,4 |
| 6-(4-Chlorophenyl)pyridazin-3(2H)-one | 2166-13-4 | C₁₀H₇ClN₂O | 206.62 | Chlorine at position 4 instead of fluorine atoms |
| 6-(4-Ethoxyphenyl)pyridazin-3(2H)-one | 95117-76-3 | C₁₂H₁₂N₂O₂ | 216.24 | Ethoxy group at position 4 instead of fluorine atoms |
| 6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one | 55901-92-3 | C₁₀H₆Cl₂N₂O | 239.07 | Chlorine atoms at positions 3,4 instead of fluorine atoms |
These structural variations affect the compounds' physicochemical properties, biological activities, and potential applications .
Effect of Substitution Pattern
The position and nature of substituents on the phenyl ring significantly influence the properties of pyridazinone derivatives:
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Fluorine substitution at positions 2 and 4 (as in our target compound) creates a unique electronic distribution that differs from 3,4-substitution patterns.
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Chlorine substitution, as in 6-(4-Chlorophenyl)pyridazin-3(2H)-one, tends to increase lipophilicity compared to fluorine.
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Alkoxy substitution, as in 6-(4-Ethoxyphenyl)pyridazin-3(2H)-one, introduces additional hydrogen bond acceptor capabilities and alters electronic properties .
| Safety Parameter | Details |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H302 - Harmful if swallowed |
| H315 - Causes skin irritation | |
| H319 - Causes serious eye irritation | |
| H335 - May cause respiratory irritation |
These hazard statements indicate that the compound requires careful handling to prevent adverse health effects .
Future Research Directions
Several promising research directions could be pursued to further explore the properties and potential applications of 6-(2,4-Difluorophenyl)pyridazin-3-ol.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could provide valuable insights into:
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The effect of the 2,4-difluorophenyl substitution pattern on biological activity compared to other substitution patterns
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The influence of modifications at the 3-hydroxyl position on pharmacological properties
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The development of optimized derivatives with enhanced biological activities
Pharmacological Evaluations
Specific pharmacological evaluations could focus on:
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Anti-inflammatory potential, given the activity of related pyridazinones in this area
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Antimicrobial activity against various pathogens
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Potential applications in neurological disorders or cancer treatment
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Investigation of specific molecular targets and mechanisms of action
Such studies would significantly enhance our understanding of this compound's therapeutic potential and guide the development of optimized derivatives for specific applications.
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